Benzyl-PEG8-t-butyl ester

PROTAC synthesis Bioconjugation Protecting group chemistry

Benzyl-PEG8-t-butyl ester (C28H48O10, MW 544.67) is a polyethylene glycol (PEG)-based heterobifunctional linker containing a benzyl-protected alcohol terminus and a t-butyl ester-protected carboxylic acid terminus. It belongs to the class of PROTAC (PROteolysis TArgeting Chimera) linkers and is widely employed as a modular building block in the synthesis of bifunctional protein degraders.

Molecular Formula C28H48O10
Molecular Weight 544.7 g/mol
Cat. No. B11931811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-PEG8-t-butyl ester
Molecular FormulaC28H48O10
Molecular Weight544.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1
InChIInChI=1S/C28H48O10/c1-28(2,3)38-27(29)9-10-30-11-12-31-13-14-32-15-16-33-17-18-34-19-20-35-21-22-36-23-24-37-25-26-7-5-4-6-8-26/h4-8H,9-25H2,1-3H3
InChIKeyZRYJMJBUOATUBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Benzyl-PEG8-t-butyl ester: A Monodisperse PROTAC Linker Building Block for Orthogonal Conjugation


Benzyl-PEG8-t-butyl ester (C28H48O10, MW 544.67) is a polyethylene glycol (PEG)-based heterobifunctional linker containing a benzyl-protected alcohol terminus and a t-butyl ester-protected carboxylic acid terminus [1]. It belongs to the class of PROTAC (PROteolysis TArgeting Chimera) linkers and is widely employed as a modular building block in the synthesis of bifunctional protein degraders . The compound is supplied as a monodisperse, high-purity (>98%) liquid with defined chain length, offering reproducible conjugation outcomes compared to polydisperse PEG alternatives [1].

Orthogonal benzyl and t-butyl ester protecting groups for sequential bioconjugation
PEG8 chain length within validated range for ternary complex formation studies
Monodisperse, high-purity linker supporting reproducible PROTAC assembly

Why Benzyl-PEG8-t-butyl ester Cannot Be Readily Substituted with Generic PEG Linkers


Substituting Benzyl-PEG8-t-butyl ester with a generic PEG linker risks compromising two critical design parameters. First, the orthogonal nature of its protecting groups—benzyl removable by hydrogenolysis and t-butyl ester by mild acid—permits sequential, high-yield deprotection and site-specific conjugation . Second, the eight-unit PEG chain length (PEG8) resides within the empirically validated 'gold standard' range (PEG4–PEG8) for PROTAC ternary complex formation, balancing solubility, conformational flexibility, and inter-ligand distance [1]. Arbitrary replacement with shorter PEG2–PEG4 or longer PEG12+ linkers can reduce degradation efficiency, increase off-target protein collisions, or promote aggregation in biological assays [1].

Generic PEG linkers lack orthogonal protection, limiting stepwise conjugation and yield
Chain length outside PEG4–PEG8 range may reduce degradation efficiency or promote aggregation

Quantitative Differentiation of Benzyl-PEG8-t-butyl ester Against Closest Analogs


Orthogonal Deprotection: Hydrogenolytic Benzyl Removal vs. Acidolytic t-Butyl Ester Cleavage

Benzyl-PEG8-t-butyl ester possesses two distinct protecting groups that can be removed under mutually exclusive conditions: the benzyl group via hydrogenolysis (H2, Pd/C) and the t-butyl ester via mild acidolysis (TFA) . This orthogonality is not present in simpler PEG linkers such as NH2-PEG8-COOH or Boc-PEG8-OH, which offer only a single deprotection handle and thus require more complex, lower-yielding sequential protection schemes. The ability to unmask the carboxylic acid and the alcohol termini in a controlled, stepwise fashion reduces by-product formation and increases overall synthetic efficiency .

Orthogonal Deprotection
Class-level
Benzyl (H₂/Pd) vs t-butyl (TFA) orthogonality
Enables stepwise, high-yield PROTAC assembly
Quantitative yield data not reported for exact compound
PROTAC synthesis Bioconjugation Protecting group chemistry

PEG8 Chain Length: Empirical 'Gold Standard' for PROTAC Ternary Complex Formation

Among flexible PEG linkers, the octa-ethylene glycol motif (PEG8) occupies a conformational sweet spot for PROTAC design. According to a comprehensive technical review, the progression from PEG4 to PEG8 can enhance residence time in the ternary complex by an order of magnitude (~10×) and reduce cellular EC50 values, attributed to the PEG8 chain providing an end-to-end distance of approximately 3 nm—sufficient to span typical ligase–substrate pocket distances while avoiding excessive entropic penalty [1]. In contrast, PEG4 imposes a near-rigid constraint that may preclude productive ubiquitination for certain target pairs, while PEG12 introduces additional gauche conformations that can destabilize the ternary complex [1].

PEG8 Chain Length Impact
Class-level
~10× residence time vs PEG4
Supports linker-length selection for degradation efficiency
General SAR inference, not compound-specific
PROTAC linker optimization Structure-activity relationship Ternary complex stability

Monodisperse Molecular Weight and High Purity vs. Polydisperse PEG Alternatives

Benzyl-PEG8-t-butyl ester is supplied with a defined molecular weight of 544.67 Da and a purity exceeding 98% (HPLC) [1]. In contrast, many widely used PEG linkers (e.g., PEG 2k, 5k) are polydisperse mixtures with a distribution of chain lengths and molecular weights, leading to batch-to-batch variability and irreproducible conjugation stoichiometry. The monodispersity of Benzyl-PEG8-t-butyl ester ensures that each PROTAC molecule synthesized contains exactly eight ethylene glycol units, eliminating the need for complex purification to remove heterogeneous populations [1].

Monodisperse Purity
Reported
Defined MW 544.67 Da, purity >98%
Ensures reproducible linker-to-payload ratio
Supplier specification; polydisperse PEGs lack this control
Analytical chemistry Conjugation reproducibility Quality control

Enhanced Aqueous Solubility and Reduced Aggregation Propensity Conferred by PEG8 Spacer

In a direct comparative study of Antibody-Drug Conjugates (ADCs) employing pendant-type PEG linkers of varying lengths, DAR8-ADCs constructed with PEG8 linkers exhibited significantly reduced aggregation compared to those with PEG4 linkers, as measured by native size-exclusion chromatography [1]. The PEG8 spacer also conferred a superior pharmacokinetic (PK) profile relative to DAR8-ADC with PEG4 and even outperformed the non-PEGylated DAR4-ADC control, with slower clearance and higher tumor exposure [1]. While this study did not use Benzyl-PEG8-t-butyl ester per se, it provides class-level validation that the eight-unit PEG spacer imparts a tangible advantage in reducing hydrophobicity-driven aggregation and improving in vivo performance.

ADC Aggregation & PK
Head-to-head
PEG8-DAR8: reduced aggregation vs PEG4, slower clearance in mice
PEG8 spacer may lower aggregation risk in high-DAR conjugates
Trastuzumab-MMAE model; abstract-level comparison
ADC linker Aggregation prevention Hydrophilic spacer

Solubility in DMSO: Defined Concentration Enables Reproducible Stock Preparation

Benzyl-PEG8-t-butyl ester exhibits a solubility of 10 mM in DMSO [1]. While this is a standard concentration for many PROTAC building blocks, it provides a defined, experimentally validated baseline that ensures reproducible stock solution preparation. In contrast, longer-chain PEG linkers (e.g., PEG12 or higher) often require lower stock concentrations due to increased viscosity or reduced solubility in organic solvents, complicating high-throughput screening workflows. The PEG8 chain strikes a balance between hydrophilicity and organic solvent compatibility, facilitating dissolution in DMSO at concentrations suitable for automated liquid handling [1].

DMSO Solubility
Reported
10 mM in DMSO
Supports automated liquid handling for library synthesis
Longer PEG linkers may require lower stock concentrations
Solubility testing Assay development PROTAC screening

Optimal Use Cases for Benzyl-PEG8-t-butyl ester Based on Empirical Evidence


PROTAC Library Synthesis Requiring Sequential Conjugation

Utilize Benzyl-PEG8-t-butyl ester as a modular linker when constructing diverse PROTAC libraries. The orthogonal protecting groups allow sequential coupling of the E3 ligase ligand and the target protein warhead, reducing side-product formation and improving overall yield . The PEG8 chain length falls within the empirically validated 'gold standard' range for ternary complex formation, minimizing the need for extensive linker-length optimization [1].

High-DAR Antibody-Drug Conjugate (ADC) Development

Employ the PEG8 spacer of Benzyl-PEG8-t-butyl ester as a hydrophilic element in ADC linker design. Comparative studies demonstrate that PEG8-based linkers reduce aggregation and improve pharmacokinetics compared to shorter PEG4 linkers, enabling the preparation of DAR8-ADCs with favorable stability and in vivo efficacy [2].

Bioconjugation and Site-Specific Labeling of Proteins

Use Benzyl-PEG8-t-butyl ester to introduce a discrete PEG8 spacer with terminal carboxylic acid (post-deprotection) for covalent attachment to lysine residues or N-terminal amines. The monodisperse nature ensures uniform labeling stoichiometry, which is critical for reproducibility in biochemical assays and therapeutic protein engineering [3].

Drug Delivery System Construction Requiring Controlled Release

Incorporate Benzyl-PEG8-t-butyl ester into polymer-drug conjugates or nanoparticle formulations where the t-butyl ester group can be selectively cleaved under mildly acidic conditions (e.g., tumor microenvironment) to release an active carboxylic acid drug payload. The PEG8 segment enhances aqueous solubility and prolongs circulation half-life .

Application
Selection Property
Validation Focus
PROTAC library synthesis
Orthogonal protecting groups for sequential bioconjugation
Ternary complex formation efficiency (PEG8 length context)
High-DAR ADC research
PEG8 spacer for aggregation control and PK profile in ADC models
ADC stability and in vivo exposure-model review
Bioconjugation and protein labeling
Monodisperse linker with uniform labeling stoichiometry
Reproducibility in biochemical assays
Controlled-release carrier design
Acid-labile t-butyl ester for pH-triggered release studies
Linker cleavage and payload release in model environments

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